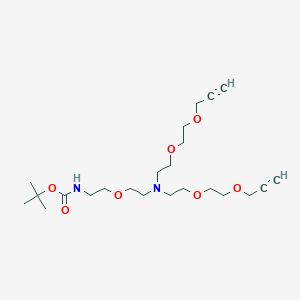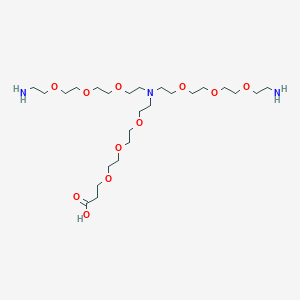
N-(Boc-PEG1)-N-bis(PEG2-propargyl)
Übersicht
Beschreibung
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a PEG linker, and propargyl groups. This compound is widely used in various fields due to its unique chemical properties, including its solubility in aqueous media and its ability to undergo click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
N-(Boc-PEG1)-N-bis(PEG2-propargyl) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers. Its ability to undergo click chemistry makes it valuable in the construction of molecular architectures.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to improve their solubility and stability. It is also used in the development of bioconjugates for imaging and therapeutic applications.
Medicine: N-(Boc-PEG1)-N-bis(PEG2-propargyl) is used in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents. It is also used in the development of antibody-drug conjugates (ADCs).
Industry: The compound is used in the production of functionalized surfaces and coatings. It is also used in the development of materials with specific properties, such as hydrogels and nanomaterials.
Wirkmechanismus
Target of Action
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is a PEG derivative containing a Boc-protected amino group . The primary targets of this compound are specific biological targets that it can inhibit . The Boc group can be deprotected under acidic conditions to generate a free amine group , which can interact with these targets.
Mode of Action
The compound interacts with its targets primarily through its mechanism of action involving the disruption of cell function and signal transduction pathways . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
It’s known that the compound exhibits inhibitory effects on specific biological targets, primarily through its mechanism of action involving the disruption of cell function and signal transduction pathways .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action involves the disruption of cell function and signal transduction pathways . This disruption can lead to the inhibition of specific biological targets , which could potentially be used for therapeutic purposes.
Action Environment
The action of N-(Boc-PEG1)-N-bis(PEG2-propargyl) can be influenced by environmental factors such as pH, as the Boc group can be deprotected under acidic conditions . Additionally, the compound is soluble in water, DMSO, DCM, and DMF , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.
Biochemische Analyse
Biochemical Properties
N-(Boc-PEG1)-N-bis(PEG2-propargyl) plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound interacts with enzymes such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds. These interactions facilitate the conjugation of N-(Boc-PEG1)-N-bis(PEG2-propargyl) with primary amine groups on proteins and other biomolecules, enhancing their solubility and stability .
Cellular Effects
N-(Boc-PEG1)-N-bis(PEG2-propargyl) has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can enhance the delivery of therapeutic agents to target cells, thereby improving their efficacy. Additionally, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cellular behavior .
Molecular Mechanism
The mechanism of action of N-(Boc-PEG1)-N-bis(PEG2-propargyl) involves several molecular interactions. The compound binds to specific biomolecules, such as enzymes and proteins, through its PEG linker. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Boc-PEG1)-N-bis(PEG2-propargyl) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(Boc-PEG1)-N-bis(PEG2-propargyl) remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can also result in changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of N-(Boc-PEG1)-N-bis(PEG2-propargyl) vary with different dosages in animal models. At low doses, the compound can enhance the delivery of therapeutic agents without causing significant toxicity. At high doses, N-(Boc-PEG1)-N-bis(PEG2-propargyl) may exhibit toxic or adverse effects, such as liver and kidney damage. These threshold effects highlight the importance of optimizing the dosage of N-(Boc-PEG1)-N-bis(PEG2-propargyl) to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is involved in several metabolic pathways, including those mediated by enzymes and cofactors. The compound can interact with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall biochemical effects of N-(Boc-PEG1)-N-bis(PEG2-propargyl). Additionally, the compound’s PEG linker can enhance its solubility and stability, facilitating its involvement in various metabolic processes .
Transport and Distribution
The transport and distribution of N-(Boc-PEG1)-N-bis(PEG2-propargyl) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through endocytosis and other mechanisms, allowing it to reach its target sites. Once inside the cells, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can interact with intracellular proteins and enzymes, influencing its localization and accumulation. These interactions are essential for the compound’s biochemical effects and therapeutic potential .
Subcellular Localization
N-(Boc-PEG1)-N-bis(PEG2-propargyl) exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. For example, N-(Boc-PEG1)-N-bis(PEG2-propargyl) can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. These subcellular interactions are crucial for the compound’s overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG1)-N-bis(PEG2-propargyl) typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) derivatives to introduce the PEG linkers. This step often involves the use of PEGylated reagents such as PEG-bromide or PEG-tosylate.
Introduction of Propargyl Groups: The final step involves the introduction of propargyl groups through nucleophilic substitution reactions. This is typically achieved by reacting the PEGylated intermediate with propargyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of N-(Boc-PEG1)-N-bis(PEG2-propargyl) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Boc-PEG1)-N-bis(PEG2-propargyl) undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The propargyl groups can participate in nucleophilic substitution reactions, where the bromide or tosylate groups are replaced by nucleophiles.
Click Chemistry: The compound is highly reactive in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms triazole linkages, which are stable and biocompatible.
Deprotection: The Boc protecting group can be removed under acidic conditions to generate a free amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include propargyl bromide and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Click Chemistry: The CuAAC reaction typically uses copper(I) bromide (CuBr) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO).
Deprotection: The Boc group is removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with propargyl groups.
Click Chemistry: The major products are triazole-linked PEG derivatives.
Deprotection: The major product is the free amine derivative of the PEG compound.
Vergleich Mit ähnlichen Verbindungen
N-(Boc-PEG1)-N-bis(PEG2-propargyl) is unique due to its combination of a Boc-protected amine, PEG linkers, and propargyl groups. Similar compounds include:
N-Boc-PEG-amine: This compound has a Boc-protected amine and a PEG linker but lacks the propargyl groups.
N-Boc-PEG-azide: This compound has a Boc-protected amine, a PEG linker, and an azide group instead of propargyl groups.
N-Boc-PEG-bromide: This compound has a Boc-protected amine, a PEG linker, and a bromide group instead of propargyl groups.
The presence of propargyl groups in N-(Boc-PEG1)-N-bis(PEG2-propargyl) makes it particularly useful for click chemistry applications, providing a versatile tool for the synthesis of complex molecular structures.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O7/c1-6-12-27-18-20-30-16-10-25(11-17-31-21-19-28-13-7-2)9-15-29-14-8-24-22(26)32-23(3,4)5/h1-2H,8-21H2,3-5H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYPZQWMHNWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCN(CCOCCOCC#C)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B609399.png)



![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)





